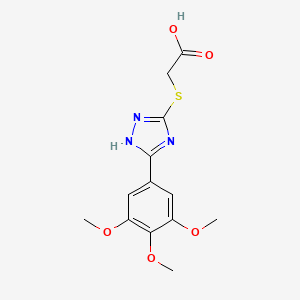
Benzenesulfonic acid, 5-chloro-2,4-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2,4-dinitrobenzenesulfonic acid is an organic compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, featuring both chloro and nitro substituents. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,4-dinitrobenzenesulfonic acid typically involves the nitration of 5-chlorobenzenesulfonic acid. The process includes the following steps:
Nitration: 5-chlorobenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2,4-dinitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,4-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Oxidation: The sulfonic acid group can be oxidized under specific conditions to form sulfonate esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or dimethylamine in ethanol are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with nucleophiles replacing the chlorine atom.
Reduction: 5-chloro-2,4-diaminobenzenesulfonic acid.
Oxidation: Sulfonate esters.
Scientific Research Applications
5-chloro-2,4-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic aromatic substitution reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-dinitrobenzenesulfonic acid involves its interaction with nucleophiles and other reactive species. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions . The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrobenzenesulfonic acid: Lacks the chloro substituent, making it less reactive in certain nucleophilic substitution reactions.
5-chloro-2-nitrobenzenesulfonic acid: Contains only one nitro group, resulting in different reactivity and applications.
4-chloro-2,6-dinitrobenzenesulfonic acid: Has nitro groups at different positions, affecting its chemical behavior.
Uniqueness
5-chloro-2,4-dinitrobenzenesulfonic acid is unique due to the combination of chloro and nitro substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
56961-56-9 |
|---|---|
Molecular Formula |
C6H3ClN2O7S |
Molecular Weight |
282.62 g/mol |
IUPAC Name |
5-chloro-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16) |
InChI Key |
CMKHZJCLDSYCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


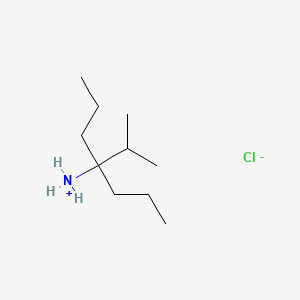
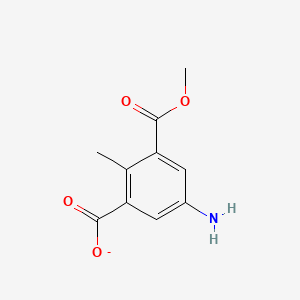
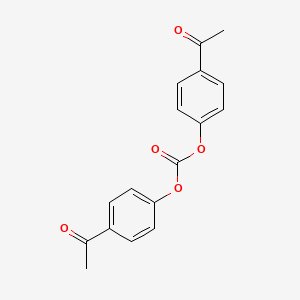
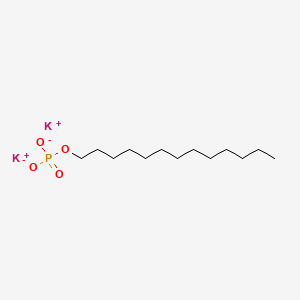
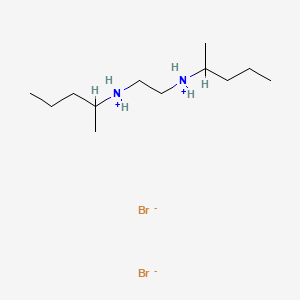


![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
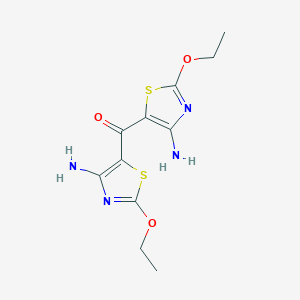
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
